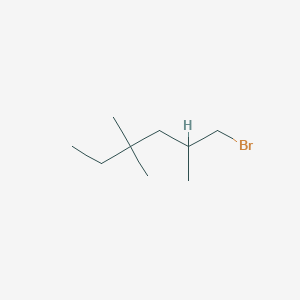

1-Bromo-2,4,4-trimethylhexane

CAS No.:

Cat. No.: VC17685598

Molecular Formula: C9H19Br

Molecular Weight: 207.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19Br |

|---|---|

| Molecular Weight | 207.15 g/mol |

| IUPAC Name | 1-bromo-2,4,4-trimethylhexane |

| Standard InChI | InChI=1S/C9H19Br/c1-5-9(3,4)6-8(2)7-10/h8H,5-7H2,1-4H3 |

| Standard InChI Key | FSJAXFXQSAVSRB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)CC(C)CBr |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture and Classification

1-Bromo-2,4,4-trimethylhexane features a hexane backbone substituted with a bromine atom at the first carbon and methyl groups at the 2nd, 4th, and 4th positions. This configuration classifies it as a primary bromoalkane, where the bromine-bearing carbon is bonded to only one adjacent carbon atom . The branching at the 4th carbon introduces steric effects that influence both physical properties and reaction kinetics.

The IUPAC name, 1-bromo-2,4,4-trimethylhexane, reflects its substitution pattern, while its canonical SMILES representation () provides a standardized notation for computational and synthetic applications . The compound’s molecular weight of 207.15 g/mol and CAS registry number 1225351-24-5 further facilitate its identification in chemical databases .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 207.15 g/mol | PubChem |

| IUPAC Name | 1-bromo-2,4,4-trimethylhexane | PubChem |

| CAS Registry Number | 1225351-24-5 | PubChem |

The absence of extensive thermophysical data in open literature highlights opportunities for further experimental characterization.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-bromo-2,4,4-trimethylhexane typically involves halogenation or nucleophilic substitution strategies. One common approach is the bromination of 2,4,4-trimethylhexane using molecular bromine () under radical initiation conditions, such as UV light or peroxides. Alternatively, the reaction of 2,4,4-trimethylhexanol with hydrobromic acid () in a concentrated sulfuric acid medium provides a high-yield route via an mechanism.

Industrial Manufacturing

Industrial production prioritizes cost efficiency and scalability, often employing continuous-flow reactors to optimize reaction parameters such as temperature, pressure, and catalyst loading. Catalytic systems, including iron or aluminum halides, enhance reaction rates and selectivity, minimizing byproduct formation. Post-synthetic purification steps, such as fractional distillation or recrystallization, ensure compliance with pharmaceutical-grade purity standards.

Reaction Mechanisms and Kinetic Behavior

Nucleophilic Substitution (SN2\text{S}_\text{N}2SN2)

The primary alkyl bromide structure of 1-bromo-2,4,4-trimethylhexane favors bimolecular nucleophilic substitution. In this concerted mechanism, a nucleophile (e.g., hydroxide or cyanide) attacks the electrophilic carbon bonded to bromine while the leaving group () departs simultaneously. The steric hindrance caused by the 2,4,4-trimethyl branches slightly impedes the backside attack, potentially reducing reaction rates compared to less hindered primary bromoalkanes.

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes. For instance, treatment with potassium tert-butoxide in ethanol promotes the elimination of , yielding 2,4,4-trimethyl-1-hexene as the major product. The E2 mechanism predominates, with the base abstracting a β-hydrogen concurrent with bromide departure.

Oxidation and Reduction Pathways

Oxidation of 1-bromo-2,4,4-trimethylhexane with strong oxidizing agents like potassium permanganate () converts the bromide into a ketone or carboxylic acid, depending on reaction conditions. Conversely, reduction using lithium aluminum hydride () replaces the bromine with a hydrogen atom, yielding 2,4,4-trimethylhexane.

Applications in Scientific and Industrial Contexts

Organic Synthesis

As a versatile alkylating agent, 1-bromo-2,4,4-trimethylhexane introduces branched alkyl chains into target molecules. It is frequently employed in Friedel-Crafts alkylations and Grignard reagent preparations, enabling the synthesis of complex hydrocarbons and functionalized intermediates.

Pharmaceutical Development

The compound’s ability to act as a pharmacophore precursor has been exploited in medicinal chemistry. For example, it serves as a building block for alkylated amines and sulfonamides, which are evaluated for their bioactivity in neurotransmitter modulation.

Material Science

In polymer chemistry, 1-bromo-2,4,4-trimethylhexane participates in chain-transfer reactions during radical polymerizations, influencing molecular weight distributions and material properties. Its incorporation into specialty coatings enhances thermal stability and chemical resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume